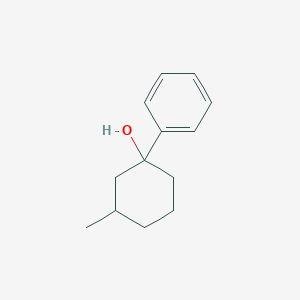

![molecular formula C7H4BrF3 B2844103 1-[Bromo(difluoro)methyl]-2-fluorobenzene CAS No. 2305255-13-2](/img/structure/B2844103.png)

1-[Bromo(difluoro)methyl]-2-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

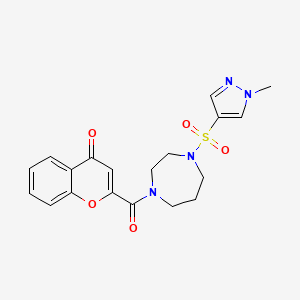

1-[Bromo(difluoro)methyl]-2-fluorobenzene is an organic compound . It undergoes lithiation exclusively at the position having two adjacent halogen substituents .

Synthesis Analysis

The synthesis of similar compounds involves the use of the Reformatsky reagent with aldehydes and ketones . This yields 2,2-difluoro-3-hydroxy esters . Another compound, (Diethoxyphosphoryl)difluoromethylzinc bromide, has been used as a reagent in the synthesis of benzindolone structural scaffolds .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C6H3BrF2/c7-5-2-1-4 (8)3-6 (5)9/h1-3H . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

This compound undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are typically stored in a refrigerator . They are usually in a liquid form .Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry

1-[Bromo(difluoro)methyl]-2-fluorobenzene and its derivatives are increasingly recognized for their utility in organometallic chemistry, particularly as solvents and ligands in transition-metal-based catalysis. The fluorine substituents' electron-withdrawing properties diminish the arene's ability to donate π-electron density to metal centers, making these compounds ideal as weakly coordinating solvents or easily displaced ligands. This characteristic facilitates the study of well-defined complexes and catalytic reactions involving C-H and C-F bond activation, demonstrating the compound's versatility in organic synthesis and catalysis applications (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

Research has explored the electrochemical fluorination processes of halobenzenes, providing insights into the formation mechanisms of various fluorinated aromatic compounds, including this compound. These studies have elucidated the cathodic and anodic reactions that lead to the synthesis of fluorinated compounds, highlighting the compound's role in the development of efficient electrochemical fluorination techniques (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Synthesis Methodologies

The compound serves as a key intermediate in various synthesis methodologies, including the preparation of diazonium salts and their subsequent transformation into fluorinated aromatic compounds through diazotization reactions. Such methodologies underscore the compound's importance in the synthesis of complex organic molecules, contributing to advancements in organic chemistry and materials science (Rutherford & Redmond, 2003).

Coordination Chemistry

In coordination chemistry, derivatives of this compound have been used to create novel fluorocryptands and their metal ion complexes. These studies reveal the interaction between fluorocarbon chains and metal ions, demonstrating the compound's utility in designing new materials with potential applications in catalysis, molecular recognition, and sensor technologies (Plenio, Hermann, & Diodone, 1997).

Biodegradation Studies

Biodegradation research focusing on difluorobenzenes, closely related to this compound, highlights the environmental impact and degradation pathways of these compounds. Studies on microbial strains capable of degrading difluorobenzenes offer insights into the bioremediation potential and environmental fate of fluorinated aromatic pollutants, contributing to the understanding of their ecological impacts (Moreira, Amorim, Carvalho, & Castro, 2009).

Wirkmechanismus

While there isn’t specific information available on the mechanism of action for 1-[Bromo(difluoro)methyl]-2-fluorobenzene, similar compounds such as 1,3-Dibromo-5,5-Dimethylhydantoin serve as a source of bromine, equivalent to hypobromous acid (HOBr) . The resulting bromide ions can then undergo oxidation to hypobromous acid in the presence of an oxidizer of sufficient strength .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[bromo(difluoro)methyl]-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-7(10,11)5-3-1-2-4-6(5)9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMXLUIJWPQWMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2844021.png)

![ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2844024.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2844026.png)

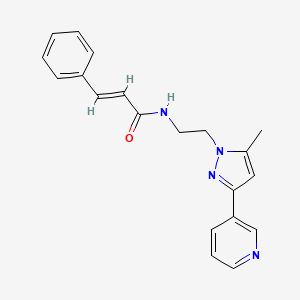

![2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2844027.png)

-5-(trifluoromethyl)pyridin-2-yl]ethylidene})amine](/img/structure/B2844031.png)

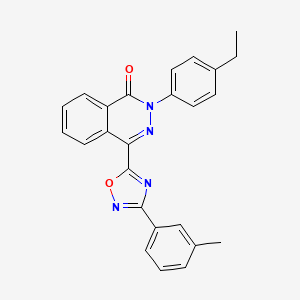

![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2844033.png)

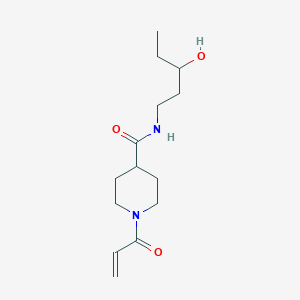

![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2844037.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)benzimidazol-1-yl]acetamide](/img/structure/B2844042.png)